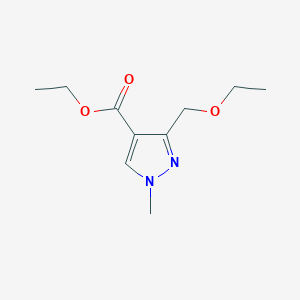
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a cyano group, a methyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom of the pyridine ring, along with a sulfonamide group at the 3-position of the pyridine ring. Pyridine derivatives are known for their wide range of biological and pharmacological activities, making them of significant interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-amino-2-chloropyridine-3,5-dicarbonitrile with N-methylprop-2-yn-1-amine under reflux conditions in a mixture of tetrahydrofuran (THF) and ethanol (EtOH). The reaction mixture is then subjected to flash column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, such as the Sandmeyer reaction, to form imidazo[1,2-a]pyridine derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are commonly used in oxidative formylation reactions.
Substitution: Isoamyl nitrite and copper(II) chloride in dry acetonitrile are used in the Sandmeyer reaction.
Major Products Formed
Oxidation: Formamides are the major products formed from oxidative formylation.
Substitution: Imidazo[1,2-a]pyridine derivatives are the major products formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species can induce oxidative stress and damage to cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar pyridine core and are known for their wide range of biological activities.
Indole Derivatives: Indole derivatives also possess diverse biological activities and are structurally similar to pyridine derivatives.
Uniqueness
6-cyano-N-methyl-N-(prop-2-yn-1-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
6-cyano-N-methyl-N-prop-2-ynylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-3-6-13(2)16(14,15)10-5-4-9(7-11)12-8-10/h1,4-5,8H,6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOPKOYLHVVABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)S(=O)(=O)C1=CN=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
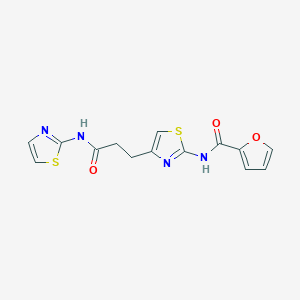
![3-fluoro-2-methyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2542814.png)
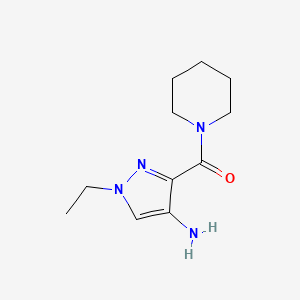
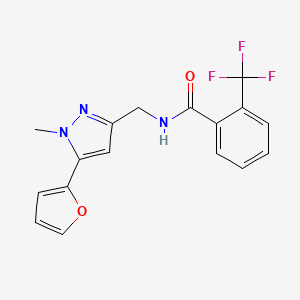

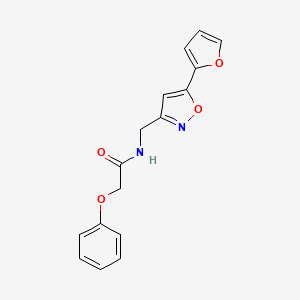
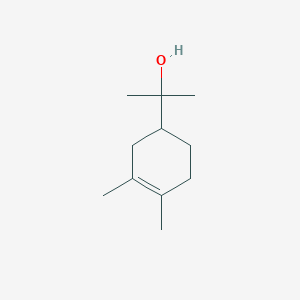
![N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide](/img/structure/B2542826.png)
![N-ethyl-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2542827.png)
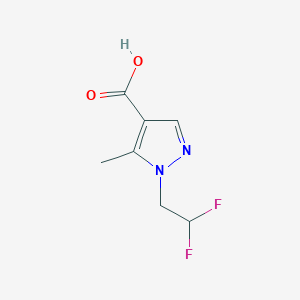
![3-(4-methoxyphenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2542830.png)
![(3Z)-1-benzyl-3-{[(3-methylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2542834.png)
